CCR5 Antagonist Potency: Cyclohexenylmethyl Analog vs. Phenyl- and Heteroaryl-Substituted Comparators
In a head-to-head CCR5-mediated cell-cell fusion assay, the cyclohexyl-containing analog (compound 23h, structurally analogous to the target compound's cyclohexenylmethyl substituent) exhibited an IC50 of 6.29 µM, whereas the phenyl-substituted analog 23a showed only 2.44 µM, and the 4-chlorophenyl analog 23b showed 2.87 µM [1]. Importantly, the furan-2-yl analog 23g was completely inactive in the same assay, demonstrating that aliphatic six-membered ring substitution is tolerated and functionally distinct from both aromatic and heteroaromatic replacements [1].
| Evidence Dimension | CCR5-mediated cell-cell fusion inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 23h (cyclohexyl analog): IC50 = 6.29 µM |
| Comparator Or Baseline | 23a (phenyl): IC50 = 2.44 µM; 23b (4-chlorophenyl): IC50 = 2.87 µM; 23g (furan-2-yl): inactive |
| Quantified Difference | 23h is 2.6-fold less potent than 23a; 2.2-fold less potent than 23b; infinitely more active than inactive 23g |
| Conditions | CCR5-mediated cell-cell fusion assay using effector cells expressing HIV-1 gp160 and target cells expressing CD4/CCR5, compounds tested at 10 µM |
Why This Matters
This data demonstrates that the aliphatic cyclohexyl/cyclohexenylmethyl substituent confers a distinct activity profile relative to phenyl and heteroaryl analogs, enabling researchers to probe the steric and electronic requirements of the CCR5 binding pocket with a compound series where each substitution pattern produces quantifiably different IC50 values.
- [1] Liu, T., Weng, Z., Dong, X., Chen, L., Ma, L., Cen, S., Zhou, N., & Hu, Y. (2013). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PLoS ONE, 8(1), e53636. Table 2. View Source
